(4,4-Difluorocyclohexyl)methanamine hydrochloride
Overview
Description
“(4,4-Difluorocyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 809273-65-2 . It has a molecular weight of 185.64 and its molecular formula is C7H14ClF2N .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Reactions
(4,4-Difluorocyclohexyl)methanamine hydrochloride is involved in various synthesis processes and chemical reactions. For example:
Improved Industrial Synthesis of Antidepressant Sertraline : A novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, was developed. This process utilized N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, leading to a more advantageous production method in terms of yield, environmental, and safety aspects. This compound is a stable compound under normal conditions and can be obtained in a simple reaction from the corresponding tetralone (Vukics et al., 2002).
CCR5 Receptor-Based Mechanism of Action in HIV Inhibitors : Compounds like 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) have been studied for their potent noncompetitive allosteric antagonism of the CCR5 receptor. The unique divergence of blockade of function and binding with this antagonist suggests a complex interaction with the receptor, important for understanding HIV viral resistance in clinical settings (Watson et al., 2005).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes synthesized with compounds like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine displayed unprecedented photocytotoxicity in red light and were used for cellular imaging. This opens up new avenues for treatments and diagnostics in medical research (Basu et al., 2014).
Efficient Transfer Hydrogenation Reactions : In the field of catalysis, (4-Phenylquinazolin-2-yl)methanamine was synthesized and used with ruthenium complexes to catalyze transfer hydrogenation of acetophenone derivatives, achieving excellent conversions. This highlights its potential in fine chemical synthesis and industrial applications (Karabuğa et al., 2015).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine were synthesized and evaluated for anticonvulsant activity, revealing the potential for clinical therapeutics and drug design advancements. This suggests the role of such compounds in developing new medications (Pandey & Srivastava, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It is known that many amines interact with their targets through nucleophilic addition, forming an unstable carbinolamine . This could be a possible interaction for (4,4-Difluorocyclohexyl)methanamine hydrochloride, but further studies are required to confirm this.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the biochemical pathways influenced by this compound would provide valuable insights into its downstream effects and potential therapeutic applications.
properties
IUPAC Name |
(4,4-difluorocyclohexyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)3-1-6(5-10)2-4-7;/h6H,1-5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJQCPHETXMWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669808 | |
Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
809273-65-2 | |
Record name | 1-(4,4-Difluorocyclohexyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50669808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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